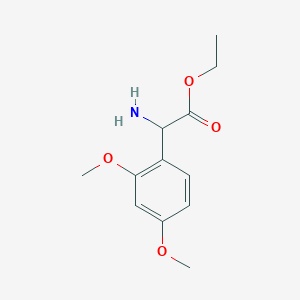
Ethyl 2-amino-2-(2,4-dimethoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-2-(2,4-dimethoxyphenyl)acetate is an organic compound with the molecular formula C12H17NO4 It is a derivative of phenylacetic acid and contains both amino and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(2,4-dimethoxyphenyl)acetate typically involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl glycinate hydrochloride in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a reducing agent like sodium borohydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and more efficient catalysts to enhance the yield and purity of the product. The reaction conditions are carefully controlled to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-2-(2,4-dimethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like hydroxide ions or amines can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenylacetic acid derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-2-(2,4-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.
Mecanismo De Acción
The mechanism by which Ethyl 2-amino-2-(2,4-dimethoxyphenyl)acetate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-amino-2-(4-methoxyphenyl)acetate
- Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate
- Ethyl 2-amino-2-(2,4-dimethoxyphenyl)propanoate
Uniqueness
This compound is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.
Propiedades
Fórmula molecular |
C12H17NO4 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
ethyl 2-amino-2-(2,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C12H17NO4/c1-4-17-12(14)11(13)9-6-5-8(15-2)7-10(9)16-3/h5-7,11H,4,13H2,1-3H3 |
Clave InChI |
DRYIHRUQMVFKMR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=C(C=C(C=C1)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



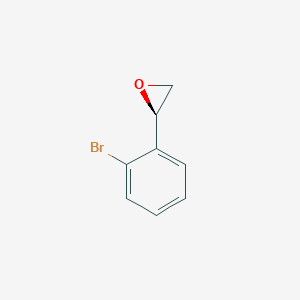
![2-Chloro-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B13625950.png)
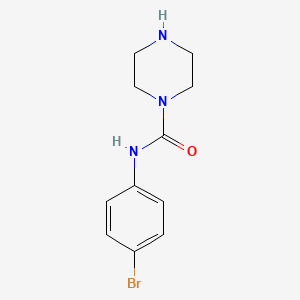

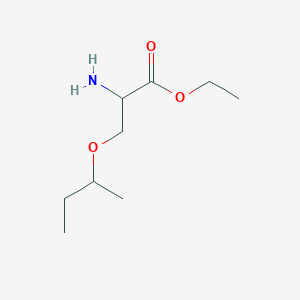

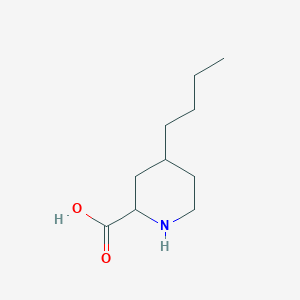
![lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13625989.png)
![1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride](/img/structure/B13625991.png)
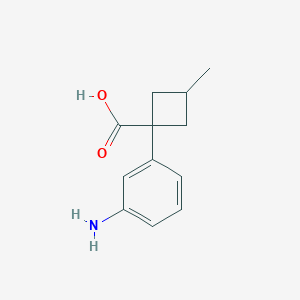
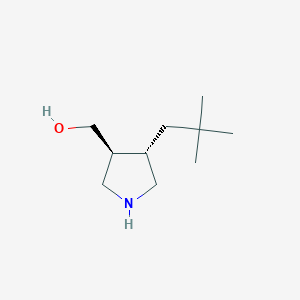
![Tert-butyl 3-[2-(aminomethyl)pyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13626008.png)
![[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13626012.png)
